Cas no 2228547-88-2 (5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole)

5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole 化学的及び物理的性質
名前と識別子
-
- 5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole
- 2228547-88-2
- EN300-1922991
-
- インチ: 1S/C13H16BrN/c1-13(2,9-14)11-4-5-12-10(8-11)6-7-15(12)3/h4-8H,9H2,1-3H3
- InChIKey: MNIZHLHTPYHHDN-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)(C)C1C=CC2=C(C=CN2C)C=1
計算された属性
- せいみつぶんしりょう: 265.04661g/mol
- どういたいしつりょう: 265.04661g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 4.9Ų
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1922991-0.5g |
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole |
2228547-88-2 | 0.5g |
$1097.0 | 2023-09-17 | ||
Enamine | EN300-1922991-10.0g |
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole |
2228547-88-2 | 10g |
$4914.0 | 2023-05-31 | ||
Enamine | EN300-1922991-1.0g |
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole |
2228547-88-2 | 1g |
$1142.0 | 2023-05-31 | ||
Enamine | EN300-1922991-0.25g |
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole |
2228547-88-2 | 0.25g |
$1051.0 | 2023-09-17 | ||
Enamine | EN300-1922991-1g |
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole |
2228547-88-2 | 1g |
$1142.0 | 2023-09-17 | ||
Enamine | EN300-1922991-0.1g |
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole |
2228547-88-2 | 0.1g |
$1005.0 | 2023-09-17 | ||
Enamine | EN300-1922991-10g |
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole |
2228547-88-2 | 10g |
$4914.0 | 2023-09-17 | ||
Enamine | EN300-1922991-0.05g |
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole |
2228547-88-2 | 0.05g |
$959.0 | 2023-09-17 | ||
Enamine | EN300-1922991-5.0g |
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole |
2228547-88-2 | 5g |
$3313.0 | 2023-05-31 | ||
Enamine | EN300-1922991-2.5g |
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole |
2228547-88-2 | 2.5g |
$2240.0 | 2023-09-17 |
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole 関連文献
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indoleに関する追加情報
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole: A Promising Indole Derivative with Multifaceted Pharmacological Potential
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole represents a novel class of indole derivatives that have garnered significant attention in the field of medicinal chemistry due to their unique structural features and potential therapeutic applications. This compound, with the CAS number 2228547-88-2, is characterized by the presence of a brominated alkyl group at the 5-position of the indole ring and a methyl substituent at the 1-position. The molecular architecture of this compound combines the aromaticity of the indole core with the functional versatility of the brominated side chain, creating a scaffold that can interact with multiple biological targets.
Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly their role in modulating signaling pathways associated with inflammation, neurodegeneration, and cancer progression. The 5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole molecule is particularly intriguing due to its ability to engage in both hydrophobic and hydrogen-bonding interactions, which are critical for target specificity. The bromine atom at the 1-position of the substituted alkyl chain introduces a degree of electrophilicity, potentially enabling the compound to act as a prodrug or to modify the pharmacokinetic profile of related compounds.
Advances in computational chemistry have enabled researchers to model the interactions between 5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole and potential biological targets. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits a high affinity for the serotonin receptor subtype 5-HT2B, a target implicated in various neurological disorders. The study utilized molecular docking simulations to predict the binding mode, revealing that the brominated alkyl chain forms a key interaction with the orthosteric site of the receptor, while the methyl group at the 1-position contributes to the overall conformational stability of the ligand.
Experimental validation of these computational predictions has been supported by in vitro assays. A 2024 publication in Bioorganic & Medicinal Chemistry reported that 5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole demonstrates significant inhibitory activity against the enzyme cyclooxygenase-2 (COX-2), which is a key mediator of inflammation. The compound's ability to selectively inhibit COX-2 over COX-1 suggests its potential as an anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Furthermore, the structural flexibility of 5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole allows for the development of analogs with tailored pharmacological profiles. A 2023 study in MedChemComm explored the synthesis of a series of substituted indole derivatives, including the compound in question, to evaluate their effects on the Wnt/β-catenin signaling pathway, which is critical in cancer progression. The results indicated that the brominated side chain enhances the compound's ability to modulate this pathway, suggesting potential applications in oncology.
The synthesis of 5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole has also been the focus of recent research aimed at improving its scalability and purity. A 2024 paper in Organic & Biomolecular Chemistry described an efficient synthetic route involving a palladium-catalyzed cross-coupling reaction, which significantly reduces the number of steps required to produce the compound. This method not only improves the overall yield but also minimizes the formation of byproducts, making it a more sustainable approach for large-scale production.
From a mechanistic perspective, the 5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole molecule is believed to exert its biological effects through multiple pathways. In addition to its direct interactions with receptors and enzymes, the compound may also act as a scaffold for further chemical modifications. For instance, the bromine atom at the 1-position could serve as a site for the introduction of additional functional groups, enabling the development of multitarget drugs that address complex disease mechanisms.
However, the therapeutic potential of 5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole is not without challenges. One of the primary concerns is the potential for off-target effects, which could arise from the compound's ability to interact with multiple biological targets. A 2023 study in Drug Discovery Today emphasized the importance of thorough in vivo testing to assess the safety profile of the compound, particularly in long-term studies to evaluate the risk of chronic toxicity.
Despite these challenges, the promising pharmacological profile of 5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole has sparked interest in its potential applications across multiple therapeutic areas. Current research efforts are focused on optimizing its chemical structure to enhance potency, selectivity, and bioavailability. Additionally, the compound's structural features make it an attractive candidate for the development of combination therapies, where it could be used in conjunction with other drugs to achieve synergistic effects.
In conclusion, 5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure, combined with the growing body of research supporting its pharmacological potential, positions it as a promising candidate for the development of new therapeutic agents. As further studies are conducted to elucidate its mechanisms of action and optimize its properties, the compound may play a pivotal role in addressing some of the most pressing medical challenges of our time.
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